2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is part of a class of molecules known for their interactions with alpha1-adrenergic receptors, which are significant in the treatment of various neurological and cardiovascular conditions .
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a nitrobenzoic acid derivative. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium carbonate and a phase transfer catalyst like tetrabutyl ammonium bromide . Industrial production methods may involve optimized solvent systems and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate involves its binding to alpha1-adrenergic receptors. This binding inhibits the action of endogenous catecholamines like noradrenaline and epinephrine, leading to vasodilation and reduced blood pressure . The compound’s interaction with these receptors also affects smooth muscle contraction in the lower urinary tract and prostate .
Comparison with Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate is structurally similar to other arylpiperazine-based alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . it exhibits unique binding affinities and pharmacokinetic profiles that make it a promising candidate for further research and development . Similar compounds include:
Trazodone: Known for its antidepressant properties.
Naftopidil: Used in the treatment of benign prostate hyperplasia.
Urapidil: Employed as an antihypertensive agent.
Properties
Molecular Formula |
C18H18N3O5- |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-nitrobenzoate |
InChI |
InChI=1S/C18H19N3O5/c1-26-17-5-3-2-4-16(17)20-10-8-19(9-11-20)15-7-6-13(21(24)25)12-14(15)18(22)23/h2-7,12H,8-11H2,1H3,(H,22,23)/p-1 |
InChI Key |
JFFYHMXFECZUKA-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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